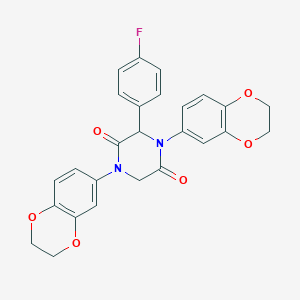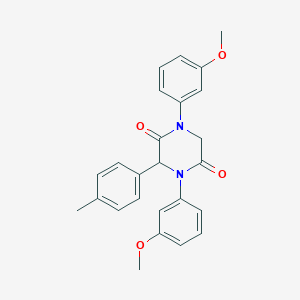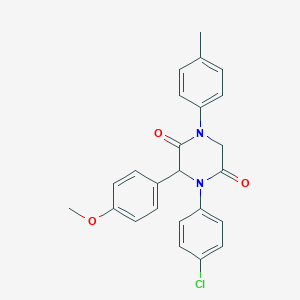
1-(2,4-Dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)-2,5-piperazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)-2,5-piperazinedione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of brain tumors. It is a synthetic derivative of the alkylating agent, Dacarbazine, and belongs to the class of triazene compounds. Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which then alkylates DNA, leading to cell death.
Mécanisme D'action
Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, which then alkylates DNA, leading to cell death. The active form of Temozolomide methylates the O6 position of guanine, leading to the formation of O6-methylguanine. This modification interferes with DNA replication and transcription, leading to cell cycle arrest and apoptosis. Temozolomide also induces DNA damage through the formation of N7-methylguanine and N3-methyladenine, which can lead to DNA strand breaks and further cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects, including the induction of DNA damage, cell cycle arrest, and apoptosis. It has also been shown to inhibit the activity of the DNA repair enzyme, O6-methylguanine-DNA methyltransferase (MGMT), which is responsible for repairing the DNA damage caused by Temozolomide. In addition, Temozolomide has been shown to have anti-angiogenic effects, which may contribute to its efficacy in the treatment of brain tumors.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. It can also be administered orally, making it convenient for use in animal studies. However, Temozolomide has several limitations, including its toxicity and potential for off-target effects. It is also subject to resistance mechanisms, which can limit its efficacy in some patients.
Orientations Futures
There are several future directions for research on Temozolomide, including the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. There is also a need for better understanding of the mechanisms of resistance to Temozolomide, which could lead to the development of new therapies to overcome resistance. Finally, there is a need for further investigation into the potential use of Temozolomide in the treatment of other types of cancer, as well as its potential use in combination with other therapies.
Méthodes De Synthèse
Temozolomide can be synthesized by the reaction of 3,4-dihydroxy-5-nitrobenzamide with N,N'-bis(4-methoxyphenyl)-N,N'-dimethyl-1,2-diaminoethane in the presence of trifluoroacetic acid. The resulting compound is then treated with methoxyamine hydrochloride to yield Temozolomide. The synthesis of Temozolomide is a multistep process that requires careful optimization of reaction conditions to obtain high yields and purity.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, particularly glioblastoma multiforme (GBM). GBM is a highly aggressive and malignant brain tumor that is difficult to treat due to its location and invasive nature. Temozolomide has been shown to improve the survival rate of GBM patients when used in combination with radiation therapy. It has also been investigated for its potential use in the treatment of other types of cancer, such as melanoma and neuroendocrine tumors.
Propriétés
Formule moléculaire |
C26H26N2O6 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
1-(2,4-dimethoxyphenyl)-3,4-bis(4-methoxyphenyl)piperazine-2,5-dione |
InChI |
InChI=1S/C26H26N2O6/c1-31-19-9-5-17(6-10-19)25-26(30)27(22-14-13-21(33-3)15-23(22)34-4)16-24(29)28(25)18-7-11-20(32-2)12-8-18/h5-15,25H,16H2,1-4H3 |
Clé InChI |
WGPMYNGWVCIWGL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(=O)N(CC(=O)N2C3=CC=C(C=C3)OC)C4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azaniumyl]propyl-dimethyl-[4-[4-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]butyl]azanium;tetraiodide](/img/structure/B242377.png)


![3-[4-(Dimethylamino)phenyl]-1-(2,3-dimethylphenyl)-4-(4-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242381.png)



![3-[4-(Dimethylamino)phenyl]-1,4-bis(3-methoxyphenyl)-2,5-piperazinedione](/img/structure/B242387.png)
![1,4-Bis(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242388.png)
![3-[4-(Dimethylamino)phenyl]-4-(4-methoxyphenyl)-1-(4-methylphenyl)-2,5-piperazinedione](/img/structure/B242393.png)



![1-(2,4-Dimethoxyphenyl)-3-[4-(dimethylamino)phenyl]-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242402.png)
